molecular formula C19H19N3O2S2 B11142301 2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide

2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11142301
M. Wt: 385.5 g/mol
InChI Key: SSSSPGQRWAUKMS-UHFFFAOYSA-N
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Description

2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride in the presence of a base such as pyridine.

    Attachment of the Benzyl and Thienylmethyl Groups: These groups can be attached through nucleophilic substitution reactions using appropriate benzyl and thienylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and thienylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl and thienylmethyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the acetyl and benzyl groups.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in metabolic pathways or receptors on cell surfaces.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole-4-carboxylate Schiff bases: These compounds share the thiazole ring structure and have similar biological activities.

    N-acylated 2-amino-5-benzyl-1,3-thiazoles: These compounds are structurally related and exhibit comparable antimicrobial and anticancer properties.

Uniqueness

2-[acetyl(benzyl)amino]-4-methyl-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thienylmethyl group, in particular, may enhance its binding affinity to certain molecular targets compared to other thiazole derivatives.

Properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

2-[acetyl(benzyl)amino]-4-methyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H19N3O2S2/c1-13-17(18(24)20-11-16-9-6-10-25-16)26-19(21-13)22(14(2)23)12-15-7-4-3-5-8-15/h3-10H,11-12H2,1-2H3,(H,20,24)

InChI Key

SSSSPGQRWAUKMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CC=CS3

Origin of Product

United States

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